molecular formula C14H14N2O3 B278562 N-[4-(acetylamino)-2-methylphenyl]-2-furamide

N-[4-(acetylamino)-2-methylphenyl]-2-furamide

Cat. No. B278562
M. Wt: 258.27 g/mol
InChI Key: FUOBFFBRPYLIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)-2-methylphenyl]-2-furamide, commonly known as AM404, is a synthetic derivative of paracetamol. It is a potent endocannabinoid reuptake inhibitor that has been extensively studied for its potential therapeutic applications. AM404 has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

AM404 works by inhibiting the reuptake of endocannabinoids, which are natural pain-relieving compounds produced by the body. Endocannabinoids bind to cannabinoid receptors in the brain and peripheral tissues, producing a variety of physiological effects. AM404 enhances the activity of endocannabinoids by blocking their reuptake, leading to increased pain relief and other therapeutic effects.
Biochemical and Physiological Effects
AM404 has a wide range of biochemical and physiological effects, including:
1. Inhibition of Endocannabinoid Reuptake: AM404 inhibits the reuptake of endocannabinoids, leading to increased activity of these natural pain-relieving compounds.
2. Anti-inflammatory: AM404 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Analgesic: AM404 has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and migraine.
4. Anticonvulsant: AM404 has been shown to have anticonvulsant properties in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

AM404 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Endocannabinoid Reuptake Inhibitor: AM404 is a potent endocannabinoid reuptake inhibitor, making it a valuable tool for studying the role of endocannabinoids in various physiological processes.
2. Multiple Therapeutic Effects: AM404 has multiple therapeutic effects, making it a promising candidate for the treatment of various diseases and conditions.
3. Well-Tolerated: AM404 has been shown to be well-tolerated in animal studies, with few side effects reported.
Some of the limitations of AM404 include:
1. Limited Clinical Data: While AM404 has been extensively studied in animal models, there is limited clinical data on its safety and efficacy in humans.
2. Limited Solubility: AM404 has limited solubility in water, which can make it difficult to administer in certain experimental settings.
3. Potential Drug Interactions: AM404 may interact with other drugs, which can complicate experimental design and interpretation.

Future Directions

There are several future directions for AM404 research. Some of the areas that warrant further investigation include:
1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of AM404 in humans.
2. Mechanistic Studies: More mechanistic studies are needed to understand the precise molecular mechanisms by which AM404 produces its therapeutic effects.
3. Combination Therapy: AM404 may be effective when used in combination with other drugs, and further research is needed to identify potential synergistic effects.
4. Novel Formulations: Novel formulations of AM404 may improve its solubility and bioavailability, making it easier to administer in clinical and experimental settings.
Conclusion
In conclusion, AM404 is a synthetic derivative of paracetamol that has been extensively studied for its potential therapeutic applications. It is a potent endocannabinoid reuptake inhibitor that has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. While there are some limitations to its use in lab experiments, AM404 has several advantages and holds promise for the treatment of various diseases and conditions. Further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.

Synthesis Methods

AM404 is synthesized by the reaction of 4-aminophenol with acetic anhydride to produce N-(4-acetylamino)phenol, which is then reacted with 2-furoyl chloride to form AM404. The process is depicted in the following chemical equation:

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions. Some of the research applications of AM404 include:
1. Pain Management: AM404 has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and migraine. It works by inhibiting the reuptake of endocannabinoids, which are natural pain-relieving compounds produced by the body.
2. Neuroprotection: AM404 has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases. It works by reducing inflammation and oxidative stress in the brain, which are key contributors to neuronal damage.
3. Anti-inflammatory: AM404 has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. It works by inhibiting the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response.

properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(4-acetamido-2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-9-8-11(15-10(2)17)5-6-12(9)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

FUOBFFBRPYLIRM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CO2

Origin of Product

United States

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